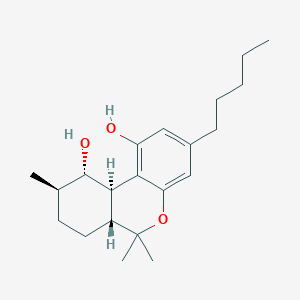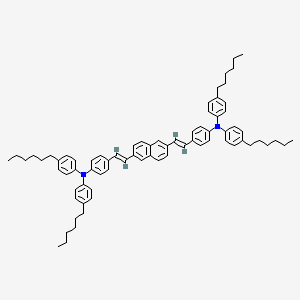
4,4'-((1E,1'E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) is a complex organic compound with a unique structure that includes a naphthalene core and multiple phenyl groups. This compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
The synthesis of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the synthesis of the naphthalene-2,6-diylbis(ethene-2,1-diyl) intermediate.
Attachment of phenyl groups: The intermediate is then reacted with N,N-bis(4-hexylphenyl)aniline under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The phenyl groups can undergo substitution reactions with various reagents, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with specific optical and electronic characteristics.
Biological Research: It is used as a probe in various biological studies to understand molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, influencing electronic and optical properties. These interactions are crucial for its applications in organic electronics and materials science.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4’-((1E,1’E)-Naphthalene-2,6-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline) stands out due to its unique naphthalene core and multiple phenyl groups. Similar compounds include:
- 4,4’-((1E,1’E)-Biphenyl-4,4’-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-bis(4-hexylphenyl)aniline)
These compounds share similar structural features but differ in their core structures, leading to variations in their electronic and optical properties.
Properties
Molecular Formula |
C74H86N2 |
|---|---|
Molecular Weight |
1003.5 g/mol |
IUPAC Name |
4-hexyl-N-[4-[(E)-2-[6-[(E)-2-[4-(4-hexyl-N-(4-hexylphenyl)anilino)phenyl]ethenyl]naphthalen-2-yl]ethenyl]phenyl]-N-(4-hexylphenyl)aniline |
InChI |
InChI=1S/C74H86N2/c1-5-9-13-17-21-59-31-45-69(46-32-59)75(70-47-33-60(34-48-70)22-18-14-10-6-2)73-53-39-63(40-54-73)25-27-65-29-43-68-58-66(30-44-67(68)57-65)28-26-64-41-55-74(56-42-64)76(71-49-35-61(36-50-71)23-19-15-11-7-3)72-51-37-62(38-52-72)24-20-16-12-8-4/h25-58H,5-24H2,1-4H3/b27-25+,28-26+ |
InChI Key |
SSZGBEIUMQEEPW-NBHCHVEOSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC4=C(C=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)CCCCCC)C7=CC=C(C=C7)CCCCCC)C=C3)C8=CC=C(C=C8)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCCCC)C3=CC=C(C=C3)C=CC4=CC5=C(C=C4)C=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
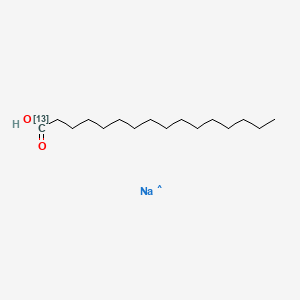
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078941.png)
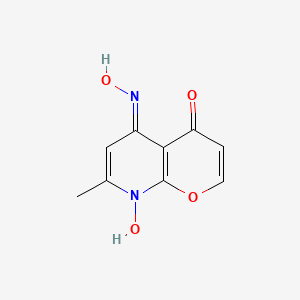
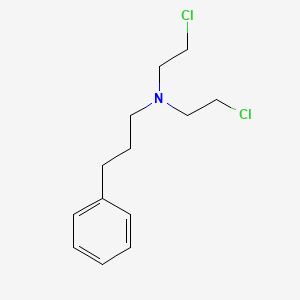
![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
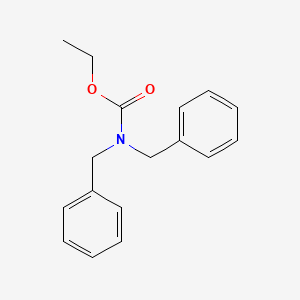
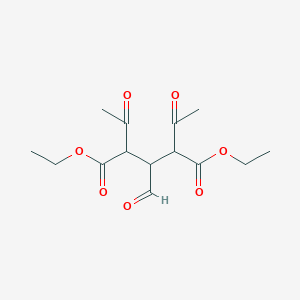
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
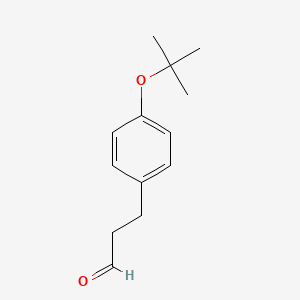
![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)
